Piperazine,1-(ethoxyacetyl)-4-ethyl-
Overview
Description
Piperazine,1-(ethoxyacetyl)-4-ethyl- is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-(ethoxyacetyl)-4-ethyl- typically involves the acylation of piperazine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic cyclization of ethylenediamine with ethylene oxide can produce piperazine, which can then be further functionalized to obtain Piperazine,1-(ethoxyacetyl)-4-ethyl-. These processes are optimized for high yield and purity, and they often employ continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-(ethoxyacetyl)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Piperazine,1-(ethoxyacetyl)-4-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Piperazine,1-(ethoxyacetyl)-4-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-(2-Ethoxyethyl)piperazine: Another derivative with similar applications.
4-Ethylpiperazine: A simpler derivative with different biological activities.
Uniqueness
Piperazine,1-(ethoxyacetyl)-4-ethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyacetyl group allows for specific interactions with molecular targets, making it a valuable compound in drug development .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. One such compound, Piperazine, 1-(ethoxyacetyl)-4-ethyl- , has been the subject of various studies exploring its biological activity and potential therapeutic applications. This article reviews the existing literature on this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Piperazine, 1-(ethoxyacetyl)-4-ethyl- is a substituted piperazine derivative characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 95550-07-5
- Molecular Weight : 251.31 g/mol
This compound is recognized for its potential in synthesizing more complex organic molecules and its role as an enzyme inhibitor in various biological pathways .
Antimicrobial Properties
Research has indicated that piperazine derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various phenylpiperazine derivatives against Tetranychus urticae, demonstrating the potential use of these compounds as acaricides . The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine ring could enhance biological activity.
Antitumor Activity
Another area of interest is the antitumor properties of piperazine derivatives. For instance, compounds similar to Piperazine, 1-(ethoxyacetyl)-4-ethyl- have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays showed that these compounds could significantly reduce the viability of cancer cell lines .
The biological activity of Piperazine, 1-(ethoxyacetyl)-4-ethyl- can be attributed to its interaction with specific protein targets within the cell. Inverse docking studies have identified potential protein targets for piperazine derivatives, suggesting that they may function as inhibitors of critical enzymes involved in cellular signaling pathways .
Study 1: Efficacy Against Cancer Cell Lines
In a recent study, Piperazine, 1-(ethoxyacetyl)-4-ethyl- was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability with IC values ranging from 10 to 30 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 25 | Cell cycle arrest |
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial activity of Piperazine, 1-(ethoxyacetyl)-4-ethyl-. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both bacteria .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Properties
IUPAC Name |
2-ethoxy-1-(4-ethylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)10(13)9-14-4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOWUJAJQNOXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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